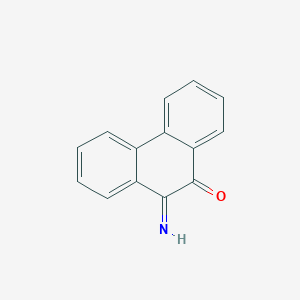
10-Iminophenanthren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Iminophenanthren-9-one is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon This compound is notable for its unique structure, which includes an imine group attached to the phenanthrene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Iminophenanthren-9-one typically involves the reaction of 9,10-phenanthrenequinone with aniline or its derivatives. The reaction is often catalyzed by metal catalysts such as titanium tetrachloride (TiCl4) in the presence of bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) at elevated temperatures (around 140°C) to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the catalytic system used.
Analyse Des Réactions Chimiques
Types of Reactions: 10-Iminophenanthren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Phenanthrene amine derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
10-Iminophenanthren-9-one has found applications in several scientific research areas:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 10-Iminophenanthren-9-one involves its ability to form coordination complexes with metal ions. The imine group can act as a ligand, binding to metal centers and influencing their reactivity. This property is exploited in catalysis and the development of new materials .
Comparaison Avec Des Composés Similaires
9,10-Phenanthrenequinone: A precursor to 10-Iminophenanthren-9-one, used in similar applications.
1,2-Bis(imino)acenaphthene (BIAN): Another redox-active ligand with similar coordination chemistry properties.
Phenanthrenequinoneimines: Compounds with similar structures and reactivity, used in coordination chemistry.
Uniqueness: this compound is unique due to its specific imine substitution on the phenanthrene backbone, which imparts distinct electronic and steric properties. These characteristics make it a valuable compound in various chemical and industrial applications.
Propriétés
Numéro CAS |
3942-85-6 |
|---|---|
Formule moléculaire |
C14H9NO |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
10-iminophenanthren-9-one |
InChI |
InChI=1S/C14H9NO/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,15H |
Clé InChI |
KTOHWYNGCILGLH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)C2=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2,3-dimethylphenyl)piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14164319.png)

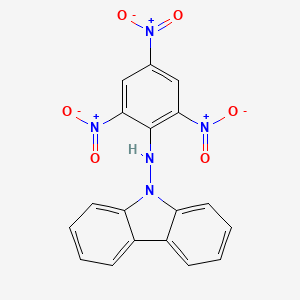
![8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-[3-(1H-indazol-4-yl)-2-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-yl]-, ethyl ester](/img/structure/B14164354.png)
![3-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B14164360.png)
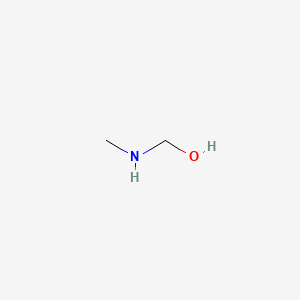

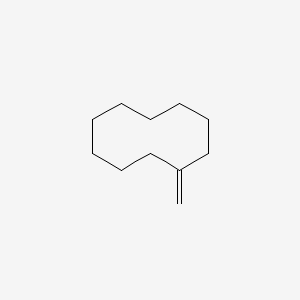

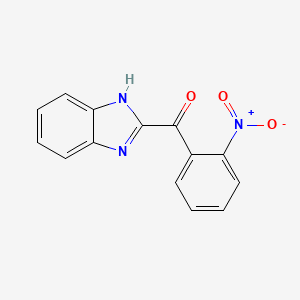
![[1,6,7-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate](/img/structure/B14164385.png)
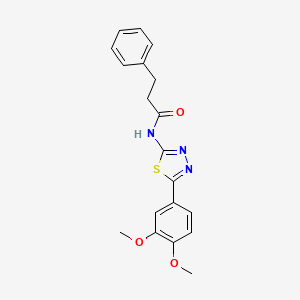
![ethyl 3-[3-cyano-4-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B14164396.png)
![2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-ethoxy-1H-benzimidazole](/img/structure/B14164402.png)
